Field: Neuropharmacology
Application: Deltorphin II is used in the study of neuropathic pain conditions, specifically in the inhibition of C-fiber mechanical nociceptors .
Method: A murine model of peripheral neuropathic pain was induced with a spared nerve (tibial) injury. An ex vivo preparation of mouse plantar skin with attached tibial nerve was used to examine the effects of Deltorphin II on the response properties of individual cutaneous C-fiber nociceptors .
Results: Deltorphin II induced an inhibition of the mechanical responsiveness of C-fiber mechanical nociceptors innervating skin under neuropathic conditions. The effects of Deltorphin II were concentration-dependent and prevented by pretreatment with naltrindole, indicating DOR-mediated inhibitory effects of Deltorphin II .
Field: Biochemistry and Molecular Biology
Application: Deltorphin II is used in the study of the binding of the endogenous opioid peptide to the δ-opioid receptor .
Method: Fragments of the δ-opioid receptor of variable length and containing residues in the third extracellular loop were synthesized and studied by NMR and CD spectroscopy in a membrane-mimetic milieu .
Results: Binding of Deltorphin II to the δ-opioid receptor destabilized the helix at the receptor peptide N terminus. Large upfield displacement of β-proton chemical shifts was observed for certain residues in the receptor peptide following its interaction with Deltorphin II .
Field: Cardiology
Application: Deltorphin II is used in the study of increasing cardiac resistance to reperfusion .
Method: The infarct-limiting effect of the δ2-OR agonist Deltorphin II was studied in relation to the activation of several protein kinases, including PKCδ, ERK1/2, PI3K, and PKG .
Results: The activation of a peripheral δ2-opioid receptor (δ2-OR) increases the cardiac tolerance to reperfusion . The cardioprotective effect of Deltorphin II is hypothesized to involve the sarcolemmal KATP channels and the MPT pore .
Field: Molecular Biology
Application: Deltorphin II is used in the study of opioid receptor heterodimers .
Method: Substantial evidence has documented that opioid receptor heterodimers form in cell lines expressing one or more opioid receptors .
Results: The study of Deltorphin II contributes to the understanding of opioid receptor heterodimers .
Field: Biochemistry
Application: Deltorphin II is used in the study of the role of Phe3 in binding to the δ-opioid receptor .
Method: A series of analogs were synthesized in which Phe3 was replaced by various amino acids such as Ala, cyclohexylalanine (Cha), fluorophenylalanines, and other alkyl-side chain amino acids (Val, Leu) .
Results: The study contributes to the understanding of the role of Phe3 in binding to the δ-opioid receptor .
Deltorphin II is a naturally occurring opioid heptapeptide, characterized by the amino acid sequence Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂. It is one of the members of the deltorphin family, which includes other peptides like deltorphin I and dermorphins, and is primarily derived from the skin of certain frogs, particularly those in the genus Phyllomedusa, such as Phyllomedusa bicolor and Phyllomedusa sauvagei . Deltorphin II is recognized for its high affinity and selectivity for the delta-opioid receptor, making it a potent agonist in opioid research .
Deltorphin II acts as a selective agonist for the delta-2 opioid receptor (δ2-OR) in the nervous system [, ]. Agonists mimic the effects of natural neurotransmitters, in this case, activating the δ2-OR which plays a role in pain perception [, ]. This makes Deltorphin II valuable for researching pain pathways and potentially developing new pain medications [].
Deltorphin II participates in various chemical interactions primarily through its peptide bonds and functional groups. The binding affinity to the delta-opioid receptor is influenced by its structural conformation, which can be altered through chemical modifications. For example, analogs of deltorphin II have been synthesized to explore how substitutions at specific positions affect binding and activity . These reactions often involve modifications of amino acid residues to enhance selectivity or potency.
Deltorphin II exhibits significant biological activity as a selective agonist for the delta-opioid receptor. Its interaction with this receptor is associated with analgesic effects, similar to those produced by other opioid peptides but with distinct mechanisms due to its selectivity . The peptide's ability to cross the blood-brain barrier efficiently enhances its potential therapeutic applications in pain management . Studies have demonstrated that deltorphin II can modulate pain pathways in the central nervous system, highlighting its relevance in pain relief strategies .
The synthesis of deltorphin II can be achieved through several methods, including solid-phase peptide synthesis and solution-phase synthesis. Solid-phase synthesis allows for precise control over the sequence and modifications of the peptide. Researchers have developed various synthetic analogs to study structure-activity relationships, which help elucidate the role of specific residues in binding affinity and biological function . Additionally, natural extraction from frog skin remains a method for obtaining deltorphin II, although synthetic methods are preferred for research due to scalability and purity.
Deltorphin II has potential applications in pharmacology, particularly in developing analgesics that target specific opioid receptors without the side effects associated with non-selective opioids. Its high selectivity for the delta-opioid receptor suggests possible uses in treating chronic pain conditions while minimizing addiction risks . Furthermore, ongoing research into its mechanism of action may lead to novel therapeutic strategies for various neurological disorders.
Interaction studies involving deltorphin II focus on its binding dynamics with delta-opioid receptors. Research indicates that specific residues within deltorphin II play critical roles in its binding affinity and selectivity. For instance, studies have shown that modifications to the phenylalanine residue significantly impact its interaction with receptor sites . Understanding these interactions helps refine drug design strategies aimed at enhancing efficacy while reducing adverse effects.
Deltorphin II shares structural similarities with other opioid peptides but is unique due to its high selectivity for the delta-opioid receptor. Below is a comparison with similar compounds:
Compound | Structure (Amino Acid Sequence) | Opioid Receptor Selectivity | Source |
---|---|---|---|
Deltorphin I | Tyr-D-Met-Phe-His-Leu-Met-Asp | Delta | Phyllomedusa bicolor |
Dermorphin | Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser | Mu | Phyllomedusa bicolor |
Leu-enkephalin | Tyr-Gly-Gly-Phe-Leu | Delta | Endogenous |
Met-enkephalin | Tyr-Gly-Gly-Phe-Met | Mu | Endogenous |
Deltorphin II's unique sequence allows it to exhibit distinct pharmacological profiles compared to these other compounds, particularly in terms of receptor selectivity and analgesic potency .
Deltorphin II is a naturally occurring heptapeptide with the complete amino acid sequence Tyrosine-D-Alanine-Phenylalanine-Glutamic acid-Valine-Valine-Glycine-amide (Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂) [1] [2]. This linear peptide consists of seven amino acid residues connected by peptide bonds, forming a characteristic heptapeptide structure that distinguishes it from other naturally occurring opioid peptides [1] [3].
The molecular formula of Deltorphin II is C₃₈H₅₄N₈O₁₀, with a molecular weight of 782.88-782.9 grams per mole [4] [2]. The peptide exists as a white lyophilized solid under standard storage conditions and demonstrates solubility in 20% formic acid solutions [5]. The compound is identified by the Chemical Abstracts Service number 122752-16-3 [4] [2].
Property | Value |
---|---|
Amino Acid Sequence | Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂ |
Molecular Formula | C₃₈H₅₄N₈O₁₀ |
Molecular Weight (g/mol) | 782.88-782.9 |
CAS Number | 122752-16-3 |
Physical Appearance | White lyophilized solid |
Density (g/cm³) | 1.272 |
Storage Temperature | -20°C |
The heptapeptide structure exhibits a characteristic amidated carboxyl terminus, which is essential for biological activity [6]. This C-terminal amidation distinguishes Deltorphin II from free acid forms and contributes significantly to its stability and receptor binding properties [6] [7].
The incorporation of D-alanine at position 2 represents a critical structural feature that defines Deltorphin II and distinguishes it from conventional L-amino acid peptides [1] [8]. This D-amino acid substitution occurs naturally in the precursor peptide isolated from Phyllomedusa bicolor skin secretions [1] [9].
Nuclear Magnetic Resonance spectroscopy studies have revealed that D-amino acid incorporation at position 2 significantly affects the conformational properties of Deltorphin II [8] [10]. The presence of D-alanine induces specific conformational changes that enhance binding affinity and selectivity for delta-opioid receptors compared to analogues containing L-alanine at the same position [8] [11].
Research demonstrates that analogues containing D-alanine at position 2 exhibit substantially greater potency in opioid activity assays than their corresponding L-alanine isomers [8]. The conformational analysis using two-dimensional Nuclear Magnetic Resonance spectroscopy in dimethyl sulfoxide revealed that the C-terminal tetrapeptide regions of both Deltorphin II and its L-alanine analogue may form a 3₁₀ helix structure [8].
The biological significance of D-amino acid incorporation extends beyond conformational effects to include enhanced proteolytic resistance [12]. D-amino acids confer resistance to enzymatic degradation by endopeptidases, thereby extending the biological half-life of the peptide in physiological environments [12]. This resistance to proteolytic cleavage is particularly important for maintaining biological activity in biological systems where L-amino acid peptides would rapidly undergo enzymatic hydrolysis [12].
Studies investigating stereospecificity have shown that the high delta-opioid receptor affinity and selectivity of deltorphins correlate with and require strict stereospecificity of amino acid residue side chains [11]. Individual D-amino acid replacement analogues demonstrate that peptides with D-amino acids in positions 1, 3, and 5 exhibit diminished affinities primarily for delta receptors, with selectivity decreasing significantly relative to the native sequence [11].
Deltorphin II differs from Deltorphin I primarily in the amino acid composition at position 4, where Deltorphin II contains glutamic acid while Deltorphin I contains aspartic acid [1] [13]. This single amino acid difference results in distinct molecular weights and binding characteristics between the two variants [1] [13].
Property | Deltorphin I | Deltorphin II |
---|---|---|
Amino Acid Sequence | Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂ | Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂ |
Molecular Formula | C₃₇H₅₂N₈O₁₀ | C₃₈H₅₄N₈O₁₀ |
Molecular Weight (g/mol) | 768.87 | 782.88-782.9 |
CAS Number | 122752-15-2 | 122752-16-3 |
Position 4 Amino Acid | Aspartic acid (Asp) | Glutamic acid (Glu) |
Delta Receptor Affinity (nM) | ~0.5 | ~0.13-0.82 |
Both deltorphin variants share the common amino-terminal sequence Tyrosine-D-Alanine-Phenylalanine, which is essential for binding to both mu and delta opioid receptor sites [14] [3]. This conserved N-terminal tripeptide appears necessary for optimal fitting of the peptides to opioid binding sites [14].
Deltorphin II demonstrates even higher affinity for delta receptors than Deltorphin I, with binding affinity values ranging from 0.13 to 0.82 nanomolar compared to approximately 0.5 nanomolar for Deltorphin I [15] [16]. Both peptides exhibit exceptional selectivity for delta-opioid receptors over mu-opioid and kappa-opioid receptors, with selectivity ratios exceeding 100-fold [17] [16].
The deltorphin family also differs significantly from the related peptide deltorphin A, which contains D-methionine at position 2 instead of D-alanine [18] [19]. Deltorphin A has the sequence Tyrosine-D-Methionine-Phenylalanine-Histidine-Leucine-Methionine-Aspartic acid-amide, representing a distinct structural variant with different binding properties [18] [20].
Comparative binding studies have established that [D-Ala²]deltorphin variants, including Deltorphin II, demonstrate higher affinity for delta receptors than the previously characterized deltorphin containing D-methionine as the second amino acid [1]. These peptides show structural similarity to dermorphin, another constituent of Phyllomedusa skin that exhibits high selectivity for mu-opioid receptors [1].
The structure-function relationships governing Deltorphin II binding to delta-opioid receptors involve multiple molecular determinants that contribute to both affinity and selectivity [14] [21]. Research has identified that the C-terminal region of deltorphins contains an addressing domain that confers high delta-selectivity through two mechanisms: increased affinity for delta sites and decreased affinity for mu sites [14].
Receptor Type | Deltorphin II Kd/Ki (nM) | Binding Affinity | Selectivity |
---|---|---|---|
Delta-opioid receptor (δ) | 0.13-0.82 | Very high | Primary target |
Mu-opioid receptor (μ) | >100 | Low | >100-fold less |
Kappa-opioid receptor (κ) | >100 | Low | >100-fold less |
Conformational studies using two-dimensional Nuclear Magnetic Resonance spectroscopy in membrane-mimetic environments have revealed that Deltorphin II adopts an S-shaped backbone structure in dodecylphosphocholine micelles [10]. This conformation is characterized by a turn conformation of the Valine-Valine-Glycine-amide sequence located beneath the helically folded conformation of the N-terminal Tyrosine-D-Alanine-Phenylalanine-Glutamic acid sequence [10].
The relationship between conformational characteristics and delta-opioid receptor selectivity has been extensively studied through molecular dynamics calculations [10]. Distance geometry calculations based on Nuclear Overhauser Effect measurements have generated multiple possible three-dimensional structures, with most conformers displaying the characteristic S-shaped backbone that appears essential for delta-receptor recognition [10].
Binding studies investigating the interaction between Deltorphin II and the third extracellular loop of the human delta-opioid receptor have identified specific contact points between the peptide and receptor [22]. The third extracellular loop, particularly amino acids Tryptophan-284, Valine-296, and Valine-297, plays an important role in binding delta-selective ligands [22]. Mutation of these amino acids to alanine significantly diminishes delta-opioid receptor affinity for delta-selective ligands [22].
Structure-activity relationship studies have demonstrated that substitutions at positions 4, 5, and 6 of the deltorphin sequence differentially affect receptor affinity and selectivity [21]. Changes in residue 5 prove most detrimental to selectivity, while modifications at position 4 and 6 produce varying effects on binding parameters [21]. The hydrophobic Valine residues at positions 5 and 6 are particularly important for delta-affinity and selectivity, with the Valine-5 residue showing critical importance for higher delta-selectivity [23].
Research has shown that enhancing the hydrophobicity of residues at positions 5 and 6 can develop analogues with very high delta-affinity and selectivity exceeding those of native Deltorphin II [23]. Analogues incorporating isoleucine, norleucine, or gamma-methyl-leucine at these positions demonstrate enhanced binding characteristics [23] [24].